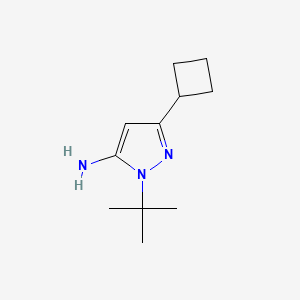
1-(1-Azepanyl)-2-(methylamino)-1-ethanone hydrochloride
Übersicht
Beschreibung
1-(1-Azepanyl)-2-(methylamino)-1-ethanone hydrochloride, also known as 1-Azepanyl-2-methylaminoethanone hydrochloride (AMH), is an organic compound that has been studied for its potential scientific and medical applications. AMH is a derivative of the amino acid phenylalanine and is composed of a phenyl ring, an azepane ring, and an ethanone group. It has been used in research studies to investigate its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Wirkmechanismus
The mechanism of action of AMH is not yet fully understood. However, it is thought to interact with certain proteins in the body, including the serotonin receptor 5-HT2A. It is also believed to interact with other receptors, such as the dopamine receptor D2, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
AMH has been studied for its potential biochemical and physiological effects. In laboratory studies, it has been found to have an inhibitory effect on the enzyme monoamine oxidase A (MAO-A). This enzyme is responsible for the breakdown of serotonin, a neurotransmitter involved in mood regulation. In addition, AMH has been shown to have an inhibitory effect on the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine and norepinephrine. Furthermore, AMH has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using AMH in laboratory experiments include its high solubility in water and its stability in aqueous solutions. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. For example, it is unstable in organic solvents and has a short shelf life.
Zukünftige Richtungen
There are a number of potential future directions for research involving AMH. These include further studies on its mechanism of action, its potential therapeutic uses, and its potential applications in drug discovery and development. Additionally, it could be used in further studies to investigate its effects on other enzymes and receptors, as well as its potential interactions with other drugs. Finally, it could be used in studies to explore its potential side effects and toxicity.
Wissenschaftliche Forschungsanwendungen
AMH has been studied for its potential use in scientific research. It has been used in laboratory experiments to investigate its biochemical and physiological effects. It has also been used in studies to explore its potential applications in drug discovery and development.
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-(methylamino)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-10-8-9(12)11-6-4-2-3-5-7-11;/h10H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXJQXHMNOQMNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCCCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1439820.png)

![2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B1439822.png)




![2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B1439831.png)

![5'-Fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1439833.png)

![4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole](/img/structure/B1439835.png)

